Cas no 2172002-73-0 (3-{(tert-butoxy)carbonylamino}-1-4-(difluoromethoxy)phenylcyclobutane-1-carboxylic acid)

3-{(tert-butoxy)carbonylamino}-1-4-(difluoromethoxy)phenylcyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-{(tert-butoxy)carbonylamino}-1-4-(difluoromethoxy)phenylcyclobutane-1-carboxylic acid
- 3-{[(tert-butoxy)carbonyl]amino}-1-[4-(difluoromethoxy)phenyl]cyclobutane-1-carboxylic acid
- EN300-1450422
- 2172002-73-0
-
- Inchi: 1S/C17H21F2NO5/c1-16(2,3)25-15(23)20-11-8-17(9-11,13(21)22)10-4-6-12(7-5-10)24-14(18)19/h4-7,11,14H,8-9H2,1-3H3,(H,20,23)(H,21,22)
- InChI Key: WARVAKULTUSJIR-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC(=CC=1)C1(C(=O)O)CC(C1)NC(=O)OC(C)(C)C)F
Computed Properties
- Exact Mass: 357.13877909g/mol
- Monoisotopic Mass: 357.13877909g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 492
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.9Ų
- XLogP3: 3.4
3-{(tert-butoxy)carbonylamino}-1-4-(difluoromethoxy)phenylcyclobutane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1450422-250mg |
3-{[(tert-butoxy)carbonyl]amino}-1-[4-(difluoromethoxy)phenyl]cyclobutane-1-carboxylic acid |
2172002-73-0 | 250mg |
$972.0 | 2023-09-29 | ||
Enamine | EN300-1450422-50mg |
3-{[(tert-butoxy)carbonyl]amino}-1-[4-(difluoromethoxy)phenyl]cyclobutane-1-carboxylic acid |
2172002-73-0 | 50mg |
$888.0 | 2023-09-29 | ||
Enamine | EN300-1450422-1000mg |
3-{[(tert-butoxy)carbonyl]amino}-1-[4-(difluoromethoxy)phenyl]cyclobutane-1-carboxylic acid |
2172002-73-0 | 1000mg |
$1057.0 | 2023-09-29 | ||
Enamine | EN300-1450422-500mg |
3-{[(tert-butoxy)carbonyl]amino}-1-[4-(difluoromethoxy)phenyl]cyclobutane-1-carboxylic acid |
2172002-73-0 | 500mg |
$1014.0 | 2023-09-29 | ||
Enamine | EN300-1450422-2500mg |
3-{[(tert-butoxy)carbonyl]amino}-1-[4-(difluoromethoxy)phenyl]cyclobutane-1-carboxylic acid |
2172002-73-0 | 2500mg |
$2071.0 | 2023-09-29 | ||
Enamine | EN300-1450422-5.0g |
3-{[(tert-butoxy)carbonyl]amino}-1-[4-(difluoromethoxy)phenyl]cyclobutane-1-carboxylic acid |
2172002-73-0 | 5g |
$3065.0 | 2023-06-06 | ||
Enamine | EN300-1450422-10000mg |
3-{[(tert-butoxy)carbonyl]amino}-1-[4-(difluoromethoxy)phenyl]cyclobutane-1-carboxylic acid |
2172002-73-0 | 10000mg |
$4545.0 | 2023-09-29 | ||
Enamine | EN300-1450422-2.5g |
3-{[(tert-butoxy)carbonyl]amino}-1-[4-(difluoromethoxy)phenyl]cyclobutane-1-carboxylic acid |
2172002-73-0 | 2.5g |
$2071.0 | 2023-06-06 | ||
Enamine | EN300-1450422-10.0g |
3-{[(tert-butoxy)carbonyl]amino}-1-[4-(difluoromethoxy)phenyl]cyclobutane-1-carboxylic acid |
2172002-73-0 | 10g |
$4545.0 | 2023-06-06 | ||
Enamine | EN300-1450422-100mg |
3-{[(tert-butoxy)carbonyl]amino}-1-[4-(difluoromethoxy)phenyl]cyclobutane-1-carboxylic acid |
2172002-73-0 | 100mg |
$930.0 | 2023-09-29 |
3-{(tert-butoxy)carbonylamino}-1-4-(difluoromethoxy)phenylcyclobutane-1-carboxylic acid Related Literature
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
Additional information on 3-{(tert-butoxy)carbonylamino}-1-4-(difluoromethoxy)phenylcyclobutane-1-carboxylic acid
Professional Introduction to Compound with CAS No. 2172002-73-0 and Product Name: 3-{(tert-butoxy)carbonylamino}-1-4-(difluoromethoxy)phenylcyclobutane-1-carboxylic acid
The compound with the CAS number 2172002-73-0 and the product name 3-{(tert-butoxy)carbonylamino}-1-4-(difluoromethoxy)phenylcyclobutane-1-carboxylic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of both (tert-butoxy)carbonylamino and 4-(difluoromethoxy)phenyl functional groups makes it a versatile candidate for further exploration in synthetic chemistry and pharmacological research.
In recent years, the pharmaceutical industry has witnessed a surge in the demand for novel compounds that exhibit high selectivity and efficacy. The molecular framework of 3-{(tert-butoxy)carbonylamino}-1-4-(difluoromethoxy)phenylcyclobutane-1-carboxylic acid aligns well with these demands, offering a unique combination of structural features that could enhance its pharmacokinetic properties. The cyclobutane ring, a key structural element, is known for its ability to improve metabolic stability and oral bioavailability, making it an attractive scaffold for drug design.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The (tert-butoxy)carbonylamino group provides a protective function, allowing for selective modifications at other sites within the molecule. This feature is particularly valuable in multi-step synthetic pathways where regioselectivity is crucial. Additionally, the 4-(difluoromethoxy)phenyl moiety introduces electronic and steric effects that can fine-tune the compound's interactions with biological targets.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry due to their enhanced binding affinity and metabolic stability. The incorporation of difluoromethoxy into the phenyl ring in this compound not only contributes to its stability but also modulates its electronic properties, potentially enhancing its activity as a ligand or drug candidate. Such modifications are often employed to improve pharmacological profiles, including solubility, bioavailability, and target specificity.
The synthesis of 3-{(tert-butoxy)carbonylamino}-1-4-(difluoromethoxy)phenylcyclobutane-1-carboxylic acid involves a series of well-established chemical transformations that showcase the expertise required in modern organic synthesis. The introduction of the cyclobutane ring necessitates precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as transition-metal catalysis and asymmetric synthesis may be employed to achieve optimal results.
From a research perspective, this compound serves as a valuable tool for exploring new therapeutic avenues. Its unique structural features make it suitable for investigating mechanisms of action across various biological pathways. For instance, the combination of an amine protecting group and a fluorinated aromatic ring suggests potential applications in central nervous system (CNS) drug discovery, where both factors are critical for blood-brain barrier penetration.
The pharmaceutical industry continues to invest heavily in innovative approaches to drug development, recognizing that novel compounds like 3-{(tert-butoxy)carbonylamino}-1-4-(difluoromethoxy)phenylcyclobutane-1-carboxylic acid are essential for addressing unmet medical needs. By leveraging cutting-edge synthetic methodologies and computational modeling, researchers can accelerate the discovery process and bring new treatments to market more efficiently.
In conclusion, the compound with CAS number 2172002-73-0 represents a significant contribution to pharmaceutical chemistry. Its intricate molecular design offers numerous opportunities for further exploration in drug development and medicinal chemistry. As research progresses, this compound is likely to play an increasingly important role in the discovery of novel therapeutic agents that address complex diseases.
2172002-73-0 (3-{(tert-butoxy)carbonylamino}-1-4-(difluoromethoxy)phenylcyclobutane-1-carboxylic acid) Related Products
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)



